molecular formula C20H16Cl2N4O3S B5799724 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

Cat. No.: B5799724
M. Wt: 463.3 g/mol
InChI Key: XAHVBRDKHWJFBT-ZMOGYAJESA-N
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Description

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, dichloroanilino moiety, and a pyridinylmethylideneamino group. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(4-sulfamoylphenyl)acetamide. This intermediate is then reacted with ammonium thiocyanate in absolute ethanol under reflux conditions for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide exhibits unique properties due to the presence of the pyridinylmethylideneamino group. This group enhances its binding affinity to specific enzymes and receptors, making it a more potent inhibitor in biological systems.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O3S/c21-18-9-8-16(11-19(18)22)26(30(28,29)17-6-2-1-3-7-17)14-20(27)25-24-13-15-5-4-10-23-12-15/h1-13H,14H2,(H,25,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHVBRDKHWJFBT-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CN=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CN=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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